Reduced hERG Channel Inhibition as a Class-Specific Safety Margin
Structural analogs of the 2-ethyl-6-methylpiperazine scaffold demonstrate a significantly reduced risk of cardiac toxicity by showing weak inhibition of the hERG potassium channel, a key liability in drug development. Data indicates an IC50 value greater than 11 µM for this class of compounds, which is a quantifiable improvement over alternative piperidine-based structures . This provides a measurable safety margin that can be a critical factor in lead selection and optimization.
| Evidence Dimension | hERG Channel Inhibition (Cardiotoxicity Risk) |
|---|---|
| Target Compound Data | IC50 > 11 µM (for structural analogs) |
| Comparator Or Baseline | Piperidine-based counterparts |
| Quantified Difference | Reduced hERG inhibition, IC50 > 11 µM, compared to more potent inhibition in piperidine counterparts |
| Conditions | In vitro hERG channel inhibition assay |
Why This Matters
This data provides a quantitative, class-level safety differentiation, allowing researchers to select this piperazine scaffold to potentially bypass a major cause of clinical attrition due to drug-induced QT prolongation.
